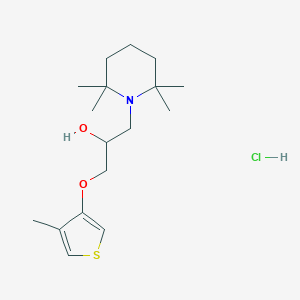
1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol
Vue d'ensemble
Description
The compound “1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol” is a chemical substance with the molecular formula C14H23NO3 . It shares part of its molecular skeleton with a large number of other β-blockers .
Molecular Structure Analysis
The molecular structure of “1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol” consists of an ethylamino group, a phenoxy group, and a propan-2-ol group . The InChI representation of the molecule is InChI=1S/C14H23NO3/c1-3-15-10-13 (16)11-18-14-6-4-12 (5-7-14)8-9-17-2/h4-7,13,15-16H,3,8-11H2,1-2H3 .
Physical And Chemical Properties Analysis
The molecular weight of “1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol” is 253.34 g/mol . Its computed XLogP3 value is 1.4 , which is a measure of its hydrophobicity.
Applications De Recherche Scientifique
Cardiovascular Targeting
“C-Desmethyl Metoprolol” has been used in the development of saccharide conjugates for targeted delivery of metoprolol, a cardio-selective β-blocker . This targeted drug delivery to selective cells optimizes the therapeutic efficacy of the drug by localizing its pharmacological action to a pathophysiologically relevant tissue system .
Biomedical Engineering Research
The compound plays a significant role in biomedical engineering research, particularly in the area of targeted drug delivery . The ability to specifically target a drug to cardiac cells has the potential to significantly improve their therapeutic efficacy .
Environmental Toxicokinetics
The tissue-specific uptake and depuration kinetics of “C-Desmethyl Metoprolol” have been studied in marine medaka (Oryzias melastigma) during a 28-day exposure and 14-day clearance period . This research contributes to our understanding of the environmental impact and behavior of pharmaceuticals .
Proteomics Research
“C-Desmethyl Metoprolol” is also a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .
Pharmacokinetics
The compound is used in the study of pharmacokinetics, which is the process by which a drug is absorbed, distributed, metabolized, and eliminated by the body .
Drug Metabolite Formation
“C-Desmethyl Metoprolol” is involved in the formation of drug metabolites. For instance, O-desmethyl-metoprolol (ODM) and alpha-hydroxy-metoprolol (AHM) are the main metoprolol metabolites identified .
Mécanisme D'action
Target of Action
C-Desmethyl Metoprolol, also known as 1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol or N-Desisopropyl-N-ethylmetoprolol, is a metabolite of Metoprolol . Metoprolol is a selective beta-1 blocker , which means it primarily targets the beta-1 adrenergic receptors located mainly in the heart and kidneys . These receptors play a crucial role in the regulation of heart rate, heart contractility, and blood pressure .
Biochemical Pathways
Metoprolol, and by extension C-Desmethyl Metoprolol, affects the adrenergic signaling pathway . By blocking the beta-1 adrenergic receptors, it prevents the activation of this pathway by catecholamines. This leads to a decrease in cyclic AMP production, reducing the activity of protein kinase A (PKA). PKA plays a key role in regulating heart rate and contractility, so its reduced activity leads to the cardiovascular effects of Metoprolol .
Pharmacokinetics
The pharmacokinetics of C-Desmethyl Metoprolol are likely to be similar to those of Metoprolol. Metoprolol is almost completely absorbed from the gastrointestinal tract, but due to extensive first-pass metabolism, its bioavailability is only about 50% . It is largely metabolized in the liver via the CYP2D6 enzyme, with only a small fraction excreted unchanged . The metabolites, including C-Desmethyl Metoprolol, have only slight beta-blocking activity compared to Metoprolol itself .
Result of Action
The primary result of C-Desmethyl Metoprolol’s action is a reduction in heart rate and blood pressure . This can help manage conditions such as hypertension and angina, reducing the risk of heart attacks and strokes . It may also have beneficial effects in other conditions such as heart failure and certain types of arrhythmias .
Action Environment
The action of C-Desmethyl Metoprolol, like Metoprolol, can be influenced by various environmental factors. For example, the presence of other drugs can affect its metabolism and excretion, potentially altering its effects . Genetic variations, particularly in the CYP2D6 enzyme, can also significantly impact its metabolism and hence its efficacy . Furthermore, factors such as age, sex, renal function, and liver function can all influence the pharmacokinetics and pharmacodynamics of C-Desmethyl Metoprolol .
Propriétés
IUPAC Name |
1-(ethylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-3-15-10-13(16)11-18-14-6-4-12(5-7-14)8-9-17-2/h4-7,13,15-16H,3,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRRKPFGZHWUPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(COC1=CC=C(C=C1)CCOC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801204370 | |
| Record name | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ethylamino)-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol | |
CAS RN |
109632-08-8 | |
| Record name | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109632-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | H-173/09 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109632088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Ethylamino)-3-[4-(2-methoxyethyl)phenoxy]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801204370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 109632-08-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-ETHYLAMINO-3-(4-(2-METHOXYETHYL)PHENOXY)PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06D774UL0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3',4'-Dihydroxy-(E)-cinnamoyl]-L-tyrosine](/img/structure/B26895.png)










